molecular formula C16H14N2O2S B2800637 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide CAS No. 296796-61-7

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide

Cat. No.: B2800637
CAS No.: 296796-61-7
M. Wt: 298.36
InChI Key: NXCKUQHMCRZBRY-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
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Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique cyclopenta[b]thiophene core substituted with a cyano group and a methoxybenzamide moiety. Its molecular formula is C13H12N2OSC_{13}H_{12}N_2OS with a molecular weight of approximately 252.31 g/mol. The presence of the thiophene ring contributes to its biological activity, often associated with various pharmacological effects.

1. Antiproliferative Activity:
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cells by targeting tubulin polymerization pathways .

2. Induction of Apoptosis:
The compound may activate caspases involved in the apoptotic pathway, leading to programmed cell death in malignant cells. This was evidenced by increased caspase activity in treated cell lines .

3. Inhibition of Tumor Growth:
In vivo studies have demonstrated that related compounds can significantly reduce tumor growth in murine models, suggesting their potential as effective anticancer agents .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities associated with this compound and structurally related analogs.

Activity Cell Lines Tested GI50 (μM) Mechanism
AntiproliferativeA549 (lung cancer)0.69Cell cycle arrest and apoptosis
AntiproliferativeOVACAR-42.01Tubulin polymerization inhibition
AntiproliferativeCAKI-1 (kidney cancer)0.69Induction of caspase activity
Antitumor efficacyCT26 murine modelN/AReduction in tumor growth

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1: Lung Cancer Treatment
    • A study involving a cyclopenta[b]thiophene derivative showed promising results in inhibiting the growth of A549 lung cancer cells with a GI50 value significantly lower than conventional treatments.
  • Case Study 2: Ovarian Cancer
    • Compounds with similar structures were tested against ovarian cancer cell lines (OVACAR-4 and OVACAR-5), demonstrating superior antiproliferative effects compared to established chemotherapeutics .
  • Case Study 3: Mechanistic Insights
    • Investigative work revealed that treatment with these compounds led to G2/M phase cell cycle arrest and significant apoptosis induction, providing insights into their potential use as anticancer agents .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-13-7-3-2-5-11(13)15(19)18-16-12(9-17)10-6-4-8-14(10)21-16/h2-3,5,7H,4,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCKUQHMCRZBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326224
Record name N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

296796-61-7
Record name N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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